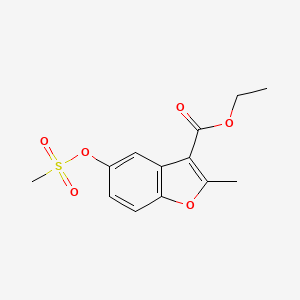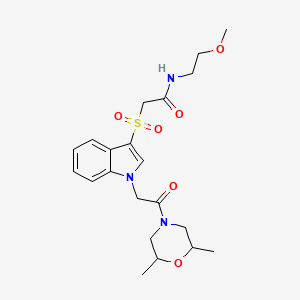
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research has focused on the synthesis of various pyrimidine derivatives and their biological activities. For instance, Saxena et al. (1988) explored the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, analyzing their slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
Antifolate Inhibitors and Antitumor Agents
Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, potentially acting as antitumor and antibacterial agents (Gangjee et al., 1996).
Crystal Structures and Chemical Interactions
The work by Balasubramani et al. (2007) delved into the crystal structures of certain pyrimidine derivatives, highlighting their relevance in understanding the molecular interactions and potential applications in drug design (Balasubramani et al., 2007).
Activated Nitriles and Antimicrobial Activity
Ammar et al. (2004) reported on the synthesis of novel pyrimidine derivatives containing sulfonyl moieties and discussed their antimicrobial activity, highlighting some compounds with notable activity (Ammar et al., 2004).
Biological Screening and Plant Growth Effects
Pivazyan et al. (2019) conducted preliminary biological screening of newly synthesized pyrimidine derivatives, identifying a pronounced plant growth stimulating effect in some compounds (Pivazyan et al., 2019).
Novel Antifolates Targeting Nucleotide Biosynthesis
Liu et al. (2015) explored a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, showing potential as antitumor agents (Liu et al., 2015).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) synthesized and evaluated compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing promise as antitumor agents (Gangjee et al., 2005).
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine
Hou et al. (2016) detailed the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine, an important intermediate in pyrimidine synthesis, indicating its broad applications in pharmaceutical and chemical fields (Hou et al., 2016).
Charge-Cumulated Hetarenes and Molecular Interactions
Schmidt and Hetzheim (1997) explored the formation of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, focusing on the molecular interactions and stability of these compounds (Schmidt & Hetzheim, 1997).
Antitumor and Antibacterial Activities
Narendhar et al. (2019) investigated the antibacterial, antitubercular, and anti-HIV activities of novel pyrimidine analogues, identifying potent compounds against selected bacteria and viruses (Narendhar et al., 2019).
Molecular Structure and Hydrogen Bonding Analysis
Shang et al. (2012) reported on the molecular structure of a pyrimidine derivative, emphasizing its potential in forming hydrogen bonds and implications for drug design (Shang et al., 2012).
Design and Synthesis of Dual Inhibitors as Antitumor Agents
Liu et al. (2016) designed and synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase, showing potential as antitumor agents (Liu et al., 2016).
Synthesis and Characterization of Thiopyrimidine Derivatives
Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, comparing DFT/TDDFT and experimental findings, emphasizing their applications in medicine and nonlinear optics (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10-6-14(13(17)7-12(10)16)24(21,22)20-5-3-11(8-20)23-15-2-4-18-9-19-15/h2,4,6-7,9,11H,3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOIOKRHGKTRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

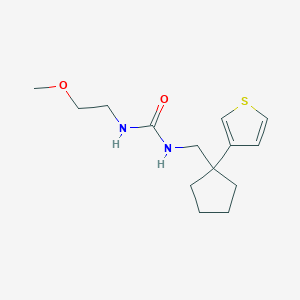
![(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2424752.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)
![2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2424755.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)
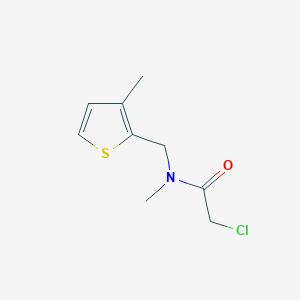

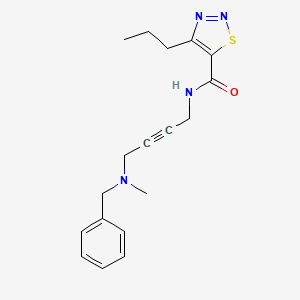
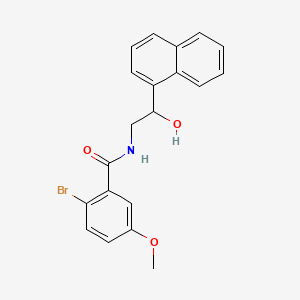
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)
